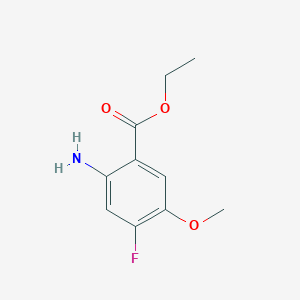

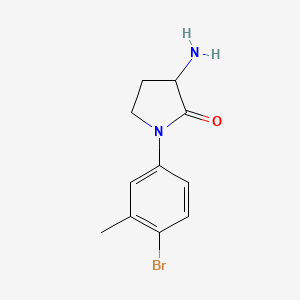

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Overview

Description

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it is structurally similar to other compounds in the pyrrolidin-2-one class, which are known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases3.

Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives has been a topic of interest in organic chemistry. Various methods have been developed, including the N-heterocyclization of primary amines with diols4. However, specific synthesis methods for 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not readily available in the literature.Molecular Structure Analysis

The molecular structure of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is not explicitly provided in the search results. However, the InChI codes provided for similar compounds can give an idea about its structure15.Chemical Reactions Analysis

Specific chemical reactions involving 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not mentioned in the search results. However, pyrrolidin-2-one derivatives are known to participate in various chemical reactions, including C(sp3)-H alkylation and arylation of amides and thioethers4.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However, similar compounds like 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one have a molecular weight of 254.13 and a melting point of 84-86°C1.Scientific Research Applications

Synthesis of Novel Compounds

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is employed as a key intermediate in synthesizing various novel compounds. For instance, it plays a crucial role in the synthesis of potent antitumor agents. One such application involves the development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates, showcasing potent antitumor activity in vitro and in vivo, particularly against cells expressing folate receptors and the proton-coupled folate transporter (Wang et al., 2011).

Antibiotic Development

In the field of antibiotic research, derivatives of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one have been utilized. A notable example is its use in the preparation of premafloxacin, a candidate antibiotic for treating pathogens of veterinary importance (Fleck et al., 2003).

Catalysis and Ligand Design

The compound is also significant in catalysis and ligand design. For example, it has been employed in the synthesis of a highly active palladium catalyst for Suzuki-Type C−C Coupling, demonstrating the role of pyrrole derivatives in facilitating critical chemical reactions (Mazet & Gade, 2001).

Biological Evaluation

Biological evaluation of derivatives of this compound has also been explored. In medicinal chemistry, new substituted pyrrolidine-3,4-diol derivatives have been synthesized and evaluated for their potential in inhibiting the growth of human tumor cells, indicating its importance in cancer research (Fiaux et al., 2005).

Material Science Applications

In material science, derivatives of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one have been used in synthesizing polyimides with specific properties. These polyimides demonstrate exceptional thermal stability, mechanical strength, and optical properties, making them suitable for high-performance applications (Yan et al., 2011).

Safety And Hazards

The specific safety and hazards of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not mentioned in the search results. However, similar compounds like 3-bromo-1-(4-methylphenyl)pyrrolidin-2-one have been labeled with the GHS07 pictogram, indicating that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled1.

Future Directions

The future directions for the study and application of 3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one are not explicitly mentioned in the search results. However, given the interest in pyrrolidin-2-one derivatives in medicinal chemistry, further research into the properties and potential applications of this compound could be beneficial3.

properties

IUPAC Name |

3-amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-7-6-8(2-3-9(7)12)14-5-4-10(13)11(14)15/h2-3,6,10H,4-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDWMELKKNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

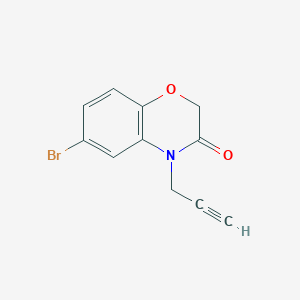

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCC(C2=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(4-bromo-3-methylphenyl)pyrrolidin-2-one | |

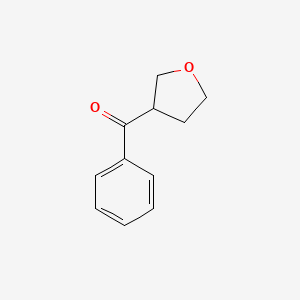

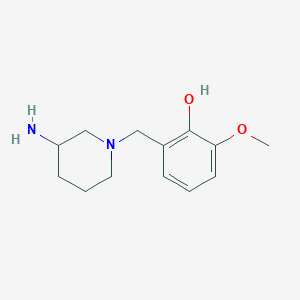

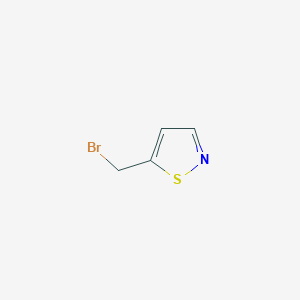

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)